4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate
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Overview
Description
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate is a complex organic compound that features a phthalimide moiety linked to a butyl chain, which is further connected to a nonylphosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate typically involves multiple steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under acidic conditions to form phthalimide.
Attachment of the Butyl Chain: The phthalimide is then reacted with a butyl halide in the presence of a base to form the butyl-substituted phthalimide.
Introduction of the Nonylphosphonate Group: The final step involves the reaction of the butyl-substituted phthalimide with a nonylphosphonate reagent under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphonic acids or phosphonates.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonates.
Scientific Research Applications
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes, which are crucial in many biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a nonylphosphonate group.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: Contains a carboxylic acid group instead of a nonylphosphonate group.
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Features a methyl ester group instead of a nonylphosphonate group.
Uniqueness
The uniqueness of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl nonylphosphonate lies in its combination of a phthalimide moiety with a nonylphosphonate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
729572-19-4 |
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Molecular Formula |
C21H31NO5P- |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butan-2-yloxy-nonylphosphinate |
InChI |
InChI=1S/C21H32NO5P/c1-3-4-5-6-7-8-11-16-28(25,26)27-17(2)14-15-22-20(23)18-12-9-10-13-19(18)21(22)24/h9-10,12-13,17H,3-8,11,14-16H2,1-2H3,(H,25,26)/p-1 |
InChI Key |
VYGHSUCTPRCAJB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCP(=O)([O-])OC(C)CCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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